Elimusertib hydrochloride

Description

BenchChem offers high-quality Elimusertib hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Elimusertib hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

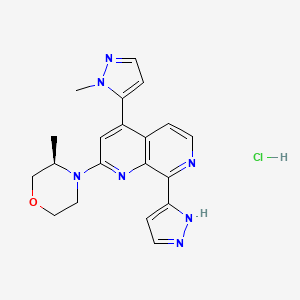

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O.ClH/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16;/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25);1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQNBYGUBHMRPY-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elimusertib Hydrochloride: A Selective ATR Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elimusertib hydrochloride (BAY 1895344) is a potent and highly selective, orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR a compelling therapeutic target. Elimusertib's selective inhibition of ATR disrupts critical cell cycle checkpoints and DNA repair mechanisms, leading to synthetic lethality in tumor cells with specific genetic backgrounds or sensitizing them to other cancer therapies.[4] This technical guide provides a comprehensive overview of elimusertib hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Elimusertib selectively binds to and inhibits the kinase activity of ATR, preventing ATR-mediated signaling.[5] This inhibition disrupts the activation of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), which is a key effector in the ATR signaling pathway.[6] The inhibition of the ATR-Chk1 pathway leads to the abrogation of cell cycle arrest, uncontrolled replication origin firing, and the collapse of stalled replication forks, ultimately resulting in catastrophic DNA damage and apoptotic cell death in cancer cells.[7]

Preclinical Data

Elimusertib has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a monotherapy and in combination with other agents.

In Vitro Activity

Elimusertib exhibits potent antiproliferative activity against a broad spectrum of human tumor cell lines.[1]

| Parameter | Value | Cell Lines/Conditions | Reference |

| ATR IC50 | 7 nM | Cell-free assay | [1] |

| Median Proliferation IC50 | 78 nM | Panel of human tumor cell lines | [1] |

| H2AX Phosphorylation IC50 | 36 nM | Hydroxyurea-induced | [1] |

| SU-DHL-8 IC50 | 9 nM | B-cell lymphoma | [1][2] |

| LoVo IC50 | 71 nM | Colorectal cancer | [1][2] |

| HT-29 IC50 | 160 nM | Colorectal cancer | [1][2] |

| MDA-MB-231 IC50 | 100 nM | Triple-negative breast cancer | [7] |

| MDA-MB-453 IC50 | 46 nM | HER2-amplified breast cancer | [7] |

Table 1: In Vitro Inhibitory Activity of Elimusertib. This table summarizes the half-maximal inhibitory concentrations (IC50) of elimusertib against ATR kinase and various cancer cell lines.

In Vivo Efficacy

Elimusertib has demonstrated robust anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.

| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |

| Xenograft | Ovarian and Colorectal Cancer | 50 mg/kg, p.o., b.i.d., 3 days on/4 days off | Strong anti-tumor efficacy | [1] |

| Xenograft | Mantle Cell Lymphoma | 50 mg/kg, p.o., b.i.d., 3 days on/4 days off | Complete tumor remission | [1][2] |

| PDX | Pediatric Solid Tumors | 40 mg/kg, p.o., twice daily, 3 days on/4 days off | Pronounced objective response rates | [8][9] |

| PDX | Pediatric Solid Tumors | 40 mg/kg, p.o., twice daily, 3 days on/4 days off | Extended median Progression-Free Survival (PFS) from 7 to 20 days | [9][10] |

| Xenograft | ATM-mutated GCB-DLBCL (SU-DHL-8) | 50 mg/kg, p.o., b.i.d., 3 days on/4 days off for 11 days | Strong anti-tumor efficacy | [1] |

| Xenograft | MDA-MB-231 (Breast Cancer) | 30 mg/kg, twice-daily, 3 days on/4 days off for 4 weeks | Slowed tumor growth | [7] |

| Xenograft | MDA-MB-231 (Breast Cancer) | 50 mg/kg, twice-daily, 3 days on/4 days off for 4 weeks | Decrease in tumor size | [7] |

Table 2: In Vivo Anti-Tumor Efficacy of Elimusertib. This table summarizes the dosing regimens and outcomes of elimusertib treatment in various preclinical cancer models.

Clinical Development

Elimusertib is currently being evaluated in multiple clinical trials across a range of solid tumors and lymphomas, both as a monotherapy and in combination with other anticancer agents.

| Trial Identifier | Phase | Status | Interventions | Condition | Reference |

| NCT03188965 | Phase 1b | Recruiting | Elimusertib | Advanced Solid Tumors with DDR Defects | [11][12] |

| PEPN2112 (NCT05071209) | Phase 1/2 | Ongoing | Elimusertib | Relapsed or Refractory Pediatric Solid Tumors | [5][13] |

| NCT04267939 | Phase 1b | Terminated | Elimusertib, Niraparib | Advanced Solid Tumors, Ovarian Cancer | [14] |

| NCT04535401 | Phase 1 | Terminated | Elimusertib, FOLFIRI | Advanced or Metastatic Gastrointestinal Malignancies | [15] |

| NCT04095273 | Not specified in snippets | Not specified in snippets | Elimusertib | Not specified in snippets | [16] |

| Study 19741 | Not specified in snippets | April 2023 (end date) | Elimusertib, Pembrolizumab | Advanced Solid Tumors | [17] |

| NCI 10404 | Phase 1 | Completed | Elimusertib, Cisplatin | Advanced Solid Tumors | [18] |

Table 3: Selected Clinical Trials Involving Elimusertib. This table provides an overview of key clinical trials evaluating the safety and efficacy of elimusertib.

In a Phase 1b expansion trial (NCT03188965), elimusertib demonstrated promising anti-tumor activity in patients with advanced solid tumors carrying DNA damage response (DDR) defects.[11][17] Clinical benefit, with disease control for at least 16 weeks, was observed in approximately 35% of patients.[17] Notably, durable clinical benefit lasting over 6 months was seen in 27.8% of patients with advanced ovarian cancer and 26.5% of patients with ATM loss.[17] The pediatric phase 1/2 trial PEPN2112 (NCT05071209) has established a recommended phase 2 dose (RP2D) for elimusertib monotherapy in pediatric patients at 24 mg/m²/dose (max 40 mg) orally BID for 3 days a week.[13] The primary toxicities observed were hematologic.[13]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. The following diagram illustrates the key components and the point of inhibition by elimusertib.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 11. m.youtube.com [m.youtube.com]

- 12. targetedonc.com [targetedonc.com]

- 13. ascopubs.org [ascopubs.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Advanced solid tumors | Study 19741 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 18. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Elimusertib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). By targeting ATR, Elimusertib disrupts cell cycle checkpoints and DNA repair, leading to synthetic lethality in tumors with specific DDR deficiencies, such as those with mutations in the ATM gene. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Elimusertib hydrochloride. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in this promising area of oncology.

Introduction: Targeting the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). The DDR orchestrates a series of events, including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).

While ATM is primarily activated by double-strand breaks (DSBs), ATR responds to a broader range of DNA damage, particularly replication stress, which is a hallmark of many cancer cells.[1] This reliance of cancer cells on the ATR pathway for survival presents a therapeutic window for targeted inhibition. Elimusertib hydrochloride was developed as a potent and selective inhibitor of ATR kinase, with the aim of exploiting this dependency and inducing synthetic lethality in tumors with compromised DDR pathways.[2]

Discovery of Elimusertib Hydrochloride (BAY-1895344)

The discovery of Elimusertib originated from a lead optimization program starting from a quinoline (B57606) compound with weak ATR inhibitory activity.[2] Through a collaborative effort involving medicinal chemistry, pharmacology, and computational chemistry, the naphthyridine scaffold of Elimusertib emerged, demonstrating significantly improved potency and selectivity for ATR.[3]

Key structural modifications focused on enhancing oral bioavailability and optimizing the pharmacokinetic profile, leading to the identification of BAY-1895344.[3] This compound exhibited potent ATR inhibition, high selectivity against other kinases, and favorable drug-like properties, making it a suitable candidate for clinical development.[2]

Synthesis of Elimusertib Hydrochloride

The chemical synthesis of Elimusertib (2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine) has been described in the patent literature, specifically in WO 2016/020320 as Example 111.[4] The synthesis involves a multi-step process culminating in the formation of the core 1,7-naphthyridine (B1217170) ring structure with the desired substitutions.

Experimental Protocol: Synthesis of Elimusertib

A detailed, step-by-step synthesis protocol is outlined below, based on established synthetic routes for similar heterocyclic compounds and information from the patent literature.

Step 1: Synthesis of the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring is a key step in the synthesis. This is often achieved through a cyclization reaction of appropriately substituted pyridine (B92270) and pyrimidine (B1678525) precursors.

-

Reaction: Condensation and cyclization of a substituted aminopyridine with a β-ketoester or equivalent.

-

Reagents: Substituted 3-aminopyridine (B143674) derivative, substituted β-ketoester, acid or base catalyst.

-

Conditions: The reaction is typically carried out in a high-boiling point solvent such as Dowtherm A or diphenyl ether at elevated temperatures (e.g., 200-250 °C).

-

Purification: The resulting naphthyridinone intermediate is purified by crystallization or column chromatography.

Step 2: Introduction of the Pyrazole (B372694) Moieties

The two distinct pyrazole groups are introduced onto the naphthyridine core through sequential coupling reactions.

-

Reaction: Suzuki or Stille cross-coupling reactions are commonly employed.

-

Reagents: Halogenated naphthyridine intermediate, appropriate pyrazole-boronic acid or -stannane derivative, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₃PO₄).

-

Conditions: The reaction is performed in a suitable solvent system, such as a mixture of dioxane and water or toluene, under an inert atmosphere (e.g., argon or nitrogen) with heating.

-

Purification: The product is purified by column chromatography on silica (B1680970) gel.

Step 3: Introduction of the (R)-3-Methylmorpholine Moiety

The final key substituent is introduced via a nucleophilic aromatic substitution reaction.

-

Reaction: SₙAr reaction of a leaving group (e.g., a halogen or sulfone) on the naphthyridine ring with (R)-3-methylmorpholine.

-

Reagents: The di-pyrazole substituted naphthyridine intermediate with a suitable leaving group at the 2-position, (R)-3-methylmorpholine, and a base (e.g., DIPEA or K₂CO₃).

-

Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMSO or NMP at an elevated temperature.

-

Purification: The final product, Elimusertib free base, is purified by column chromatography.

Step 4: Formation of the Hydrochloride Salt

-

Reaction: Treatment of the free base with hydrochloric acid.

-

Reagents: Elimusertib free base, hydrochloric acid (e.g., as a solution in ethanol (B145695) or diethyl ether).

-

Conditions: The reaction is performed in a suitable solvent, leading to the precipitation of the hydrochloride salt.

-

Purification: The salt is collected by filtration and dried under vacuum.

Mechanism of Action: Inhibition of the ATR Signaling Pathway

Elimusertib functions as a potent inhibitor of ATR kinase. In response to DNA damage, particularly single-strand breaks and replication fork stalling, ATR is activated and phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[5] This initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5]

By inhibiting ATR, Elimusertib prevents the phosphorylation and activation of Chk1.[5] This abrogation of the G2/M checkpoint forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[5] In tumor cells with pre-existing defects in other DDR pathways, such as ATM deficiency, the inhibition of ATR becomes synthetically lethal.

Preclinical Data

The preclinical activity of Elimusertib has been extensively evaluated in a wide range of in vitro and in vivo models.

In Vitro Activity

Elimusertib has demonstrated potent inhibition of ATR kinase and antiproliferative activity across a broad spectrum of human tumor cell lines.

| Parameter | Value | Reference |

| ATR Kinase IC₅₀ | 7 nM | [3] |

| Median Cell Proliferation IC₅₀ | 78 nM | [3] |

| Hydroxyurea-induced H2AX phosphorylation IC₅₀ | 36 nM | [3] |

| Selectivity vs. ATM | >200-fold | [3] |

| Selectivity vs. DNA-PK | >47-fold | [3] |

| Selectivity vs. PI3K | >467-fold | [3] |

Table 1: In Vitro Potency and Selectivity of Elimusertib.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MDA-MB-453 | Breast Cancer | 46 |

| MDA-MB-231 | Breast Cancer | 100 |

| T-47D | Breast Cancer | 650 |

Table 2: Antiproliferative Activity of Elimusertib in Breast Cancer Cell Lines.[6]

In Vivo Activity

In vivo studies using xenograft models have shown that Elimusertib monotherapy leads to significant tumor growth inhibition and even tumor regression in models with DDR deficiencies.

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| Ovarian Cancer | 40 mg/kg, p.o., BID, 3 days on/4 days off | Stable Disease | [2] |

| Colorectal Cancer | 40 mg/kg, p.o., BID, 3 days on/4 days off | Stable Disease | [2] |

| Mantle Cell Lymphoma | 40 mg/kg, p.o., BID, 3 days on/4 days off | Complete Remission | [2] |

Table 3: In Vivo Efficacy of Elimusertib Monotherapy.

Clinical Development

Elimusertib hydrochloride has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase I Clinical Trial (NCT03188965)

A Phase I, first-in-human, open-label, dose-escalation and expansion study was initiated to assess Elimusertib in patients with advanced solid tumors.

| Parameter | Result | Reference |

| Maximum Tolerated Dose (MTD) | 40 mg BID, 3 days on/4 days off | [7] |

| Recommended Phase 2 Dose (RP2D) | 40 mg BID, 3 days on/4 days off | [7] |

| Common Adverse Events (Grade ≥3) | Anemia, neutropenia, thrombocytopenia | [7] |

| Objective Response Rate (ORR) | Durable responses observed in patients with ATM loss and BRCA1/2 mutations | [8] |

| Clinical Benefit Rate (CBR) | 27.8% in patients with advanced ovarian cancer | [8] |

Table 4: Key Findings from the Phase I Clinical Trial of Elimusertib.

Conclusion and Future Directions

Elimusertib hydrochloride has emerged as a promising targeted therapy for cancers with specific DDR deficiencies. Its potent and selective inhibition of ATR kinase, favorable pharmacokinetic profile, and demonstrated clinical activity underscore its potential as a valuable addition to the oncology armamentarium.

Future research will likely focus on:

-

Biomarker Discovery: Identifying robust predictive biomarkers beyond ATM loss to better select patients who are most likely to respond to Elimusertib therapy.

-

Combination Strategies: Exploring rational combinations of Elimusertib with other anticancer agents, including PARP inhibitors, chemotherapy, and immunotherapy, to enhance efficacy and overcome resistance.

-

Expansion to Other Tumor Types: Investigating the activity of Elimusertib in a broader range of malignancies with underlying DDR defects.

The continued development of Elimusertib and other DDR inhibitors holds the promise of delivering more effective and personalized treatments for cancer patients.

References

- 1. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US20220117973A1 - The atr kinase inhibitor bay1895344 for use in the treatment of a hyper-proliferative disease - Google Patents [patents.google.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. e-crt.org [e-crt.org]

- 7. targetedonc.com [targetedonc.com]

- 8. m.youtube.com [m.youtube.com]

Elimusertib Hydrochloride: A Technical Guide to its Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (formerly BAY 1895344) is a potent and highly selective, orally available small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a network of cellular processes that sense, signal, and repair DNA damage to maintain genomic integrity. In many cancer cells, defects in certain DDR pathways, such as loss of ATM function, lead to an increased reliance on ATR for survival. By inhibiting ATR, Elimusertib exploits this dependency, leading to synthetic lethality in cancer cells with specific DDR deficiencies. This technical guide provides a comprehensive overview of the preclinical and clinical antitumor activity of Elimusertib, its mechanism of action, and detailed experimental protocols for its study.

Mechanism of Action: ATR Inhibition

Elimusertib selectively binds to and inhibits the kinase activity of ATR, preventing the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (CHK1).[1] This disruption of the ATR-CHK1 signaling cascade has several key consequences that contribute to its antitumor activity:

-

Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of intra-S and G2/M cell cycle checkpoints that are normally initiated in response to DNA damage or replication stress. This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[2]

-

Induction of Replication Stress: By inhibiting ATR, Elimusertib destabilizes replication forks and can lead to their collapse, resulting in an accumulation of DNA double-strand breaks (DSBs), a highly lethal form of DNA damage.[3] The increased DNA damage is evidenced by the upregulation of markers like γH2AX.[4]

-

Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., mutations in ATM or BRCA1/2), the inhibition of ATR becomes critically detrimental, as the cells lose their primary mechanism for coping with replication stress, leading to selective cancer cell death.[5][6]

Below is a diagram illustrating the ATR signaling pathway and the point of inhibition by Elimusertib.

Quantitative Data Presentation

In Vitro Antiproliferative Activity

Elimusertib has demonstrated potent antiproliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.08 ± 1.46 (72h) | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 6.26 ± 0.25 (96h) | [7] |

| Pediatric Solid Tumors (Range) | Various | 2.687 - 395.7 | [6] |

| Lymphoma (Median) | Various Subtypes | 60 | [8] |

In Vivo Antitumor Efficacy in Preclinical Models

The antitumor activity of Elimusertib has been evaluated in various xenograft and patient-derived xenograft (PDX) models.

| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |

| PDX | Pediatric Solid Tumors (32 models) | 40 mg/kg, p.o., BID, 3 days on/4 days off | Pronounced objective response rates. | [6] |

| PDX | Tumors with DDR alterations (21 models) | 40 mg/kg, p.o., BID, 3 days on/4 days off | 4 PR, 4 SD at day 21/22. | [5] |

| Xenograft (Z138) | Mantle Cell Lymphoma (ATM deficient) | 40 mg/kg, p.o., 2QD, 3 days on/4 days off | Significant tumor growth reduction. | [8] |

| Xenograft (JEKO-1) | Mantle Cell Lymphoma (ATM proficient) | 40 mg/kg, p.o., 2QD, 3 days on/4 days off | Strong tumor growth inhibition. | [8] |

| Xenograft (MDA-MB-231) | Triple-Negative Breast Cancer | 30 mg/kg, p.o., BID, 3 days on/4 days off | Slowed tumor growth. | [3] |

| Xenograft (MDA-MB-231) | Triple-Negative Breast Cancer | 50 mg/kg, p.o., BID, 3 days on/4 days off | Decrease in tumor size. | [3] |

| PDX (Gastric Cancer, ATM mutant) | Gastric Cancer | 40 mg/kg, p.o. | Tumor growth regression. | [5] |

| PDX (Breast Cancer, BRCA2 mutant) | Breast Cancer | 40 mg/kg, p.o. | Decreased tumor growth rate. | [5] |

p.o. = per os (by mouth); BID = bis in die (twice a day); 2QD = twice a day; PR = Partial Response; SD = Stable Disease

Clinical Efficacy in Advanced Solid Tumors (NCT03188965)

A Phase Ib expansion trial (NCT03188965) evaluated the safety and efficacy of Elimusertib in patients with advanced solid tumors harboring DDR defects.[9]

| Cancer Type | Dosing Regimen | Objective Response Rate (ORR) / Clinical Benefit | Reference |

| Gynecologic Cancer | 40 mg BID, 3 days on/4 days off | 1 PR in 44 patients; Disease control rate: 72.7% | [6] |

| Breast Cancer (HER2-negative) | 40 mg BID, 3 days on/4 days off | 1 PR in 19 patients; Disease control rate: 57.9% | [6] |

| Colorectal Cancer (CRC) | 40 mg BID, 3 days on/4 days off | Disease control rate: 52.2% | [6] |

| Castration-Resistant Prostate Cancer (CRPC) | 40 mg BID, 3 days on/4 days off | Disease control rate: 22.2% | [6] |

| Tumors with ATM loss (tumor agnostic) | 40 mg BID, 3 days on/4 days off | 3 PR in 34 patients; Disease control rate: 64.7% | [6] |

| Ovarian Cancer | 40 mg BID, 3 days on/4 days off | 2.9% PR; 40.0% clinical benefit rate | [10] |

| Advanced Solid Tumors (with ATM/BRCA1/2 defects) | 3 days on/11 days off (alternate schedule) | 1 CR, 1 PR, and stable disease observed across different dose levels. | [6] |

PR = Partial Response; CR = Complete Response

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Elimusertib on cancer cell lines.

Protocol:

-

Cells are seeded in 96-well plates at a density of 1,000 to 7,000 cells per well and incubated overnight at 37°C.[5]

-

The cells are then treated with various concentrations of Elimusertib (e.g., 0-1 µmol/L) for 5 days.[5]

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[5]

-

Cells are incubated at 37°C for 4 hours to allow for the conversion of MTT to formazan (B1609692) by viable cells.[5]

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at 540 nm.[5]

-

The obtained results are used to calculate the IC50 values using appropriate software.[5]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment with Elimusertib.

Protocol:

-

Cells are seeded into 6-well plates and incubated for 48 hours at 37°C in 5% CO2.[5]

-

Cells are then treated with varying concentrations of Elimusertib (e.g., 0, 1, 10, 25, and 50 nmol/L).[5]

-

The cells are incubated for up to 14 days to allow for colony formation.[5]

-

Colonies are stained with a 0.1% Coomassie blue solution and counted using an automatic plate scanner.[5]

-

The cell survival rate and IC50 of Elimusertib are calculated.[5]

Western Blot Analysis for ATR/CHK1 Pathway

This protocol is used to detect changes in the phosphorylation status of key proteins in the ATR signaling pathway.

Protocol:

-

Cells are treated with Elimusertib at the desired concentrations and time points.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against total ATR, phospho-ATR, total CHK1, and phospho-CHK1 (Ser345).[4]

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system.[4]

Immunofluorescence Staining for γH2AX

This method is used to visualize and quantify DNA double-strand breaks.

Protocol:

-

Cells are seeded on coverslips and treated with Elimusertib.[10]

-

After treatment, cells are fixed with 3.7% paraformaldehyde and permeabilized with 0.5% Triton X-100.[5]

-

The cells are then blocked to prevent non-specific antibody binding.[10]

-

Incubation with a primary antibody against phospho-H2AX (γH2AX) is performed overnight at 4°C.[5]

-

After washing, a fluorescently labeled secondary antibody is applied.[10]

-

The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.[10]

-

γH2AX foci are visualized and quantified using a fluorescence microscope.[5]

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

These models are used to evaluate the antitumor efficacy of Elimusertib in a more physiologically relevant setting.

Protocol:

-

For xenograft models, human cancer cell lines (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice.[5]

-

For PDX models, patient tumor tissue is implanted into immunocompromised mice.[5]

-

When tumors reach a specified volume (e.g., 200 mm³), mice are randomized into treatment and control groups.[5]

-

Elimusertib is administered orally at a specified dose and schedule (e.g., 30 or 50 mg/kg, twice daily, 3 days on/4 days off).[3]

-

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[5]

-

At the end of the study, tumors can be harvested for further analysis.[5]

Conclusion

Elimusertib hydrochloride is a promising antitumor agent that effectively targets the ATR kinase, a key regulator of the DNA Damage Response. Its mechanism of action, centered on the induction of replication stress and the abrogation of cell cycle checkpoints, makes it particularly effective in tumors with underlying DDR deficiencies. Preclinical studies have demonstrated its potent antiproliferative activity both in vitro and in vivo, as a monotherapy and in combination with other anticancer agents. Early clinical data further support its potential as a novel therapeutic option for patients with advanced solid tumors. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential and mechanisms of action of Elimusertib.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-crt.org [e-crt.org]

- 6. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Elimusertib Hydrochloride: A Deep Dive into its Disruption of Cell Cycle Checkpoints

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib hydrochloride (formerly BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3] By targeting ATR, Elimusertib effectively abrogates cell cycle checkpoints, leading to replication catastrophe and apoptotic cell death, particularly in cancer cells with high replication stress or defects in other DDR pathways. This technical guide provides a comprehensive overview of Elimusertib's mechanism of action on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Critical Role of ATR in Cell Cycle Control

The integrity of the genome is paramount for cell survival and proper function. Cells have evolved a sophisticated network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions and to coordinate these repair processes with cell cycle progression.[4] A master regulator of the DDR is the serine/threonine kinase ATR. ATR is activated in response to a broad spectrum of DNA damage, particularly single-strand breaks and replication stress, which are common features of cancer cells.[4][5]

Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), which in turn orchestrates cell cycle arrest at the G1/S, intra-S, and G2/M phases.[6] This pause in the cell cycle provides a crucial window for the cell to repair the damaged DNA before proceeding with replication or mitosis. Cancer cells, often characterized by rapid proliferation and genomic instability, are particularly reliant on the ATR-mediated checkpoint for survival.[7][8]

Mechanism of Action: Elimusertib's Impact on Cell Cycle Checkpoints

Elimusertib selectively binds to and inhibits the kinase activity of ATR.[1] This inhibition prevents the phosphorylation and activation of downstream ATR targets, most notably CHK1. The abrogation of the ATR-CHK1 signaling axis has profound consequences on cell cycle control:

-

Abrogation of the S-phase Checkpoint: Elimusertib treatment leads to a delay in S-phase progression and an accumulation of cells in the S-phase.[7] This is a direct consequence of inhibiting ATR's role in stabilizing stalled replication forks and preventing the firing of new replication origins under conditions of replication stress. Without functional ATR signaling, cells continue to enter S-phase with unresolved DNA damage, leading to replication catastrophe.[7][8]

-

Disruption of the G2/M Checkpoint: In some cellular contexts, Elimusertib has been shown to cause an increase in the G2/M population.[4] The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. By inhibiting ATR, Elimusertib can override this checkpoint, forcing cells with unrepaired DNA to proceed into mitosis, which often results in mitotic catastrophe and cell death.

-

Induction of G0/G1 Arrest (Context-Dependent): Interestingly, in certain cancer cell lines, such as the p53 mutant triple-negative breast cancer cell line MDA-MB-231, Elimusertib treatment has been reported to induce G0/G1 phase accumulation.[6] This suggests that the cellular response to ATR inhibition can be context-dependent and may be influenced by the specific genetic background of the cancer cells.

The ultimate outcome of Elimusertib-mediated checkpoint disruption is the accumulation of lethal DNA damage, as evidenced by increased levels of the DNA double-strand break marker γ-H2AX, and the induction of apoptosis.[5][6]

Quantitative Data on Elimusertib's Cellular Effects

The following tables summarize key quantitative data from preclinical studies, illustrating the potent effects of Elimusertib on cell proliferation and cell cycle distribution.

Table 1: In Vitro Antiproliferative Activity of Elimusertib

| Cell Line | Cancer Type | IC50 (nM) |

| SU-DHL-8 | B-cell lymphoma | 9 |

| LoVo | Colorectal Cancer | 71 |

| HT-29 | Colorectal Cancer | 160 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 6.26 - 11.08 |

| Median IC50 across a broad panel of human tumor cell lines | Various | 78 |

Data compiled from multiple sources.[3][6]

Table 2: Effect of Elimusertib on Cell Cycle Distribution in Breast Cancer Cell Lines

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| MDA-MB-231 | Control | 57.7 ± 0.6 | - | - |

| 6 nM Elimusertib (96h) | 78.0 ± 1.4 | - | - | |

| 8 nM Elimusertib (96h) | 72.1 ± 1.3 | - | - | |

| MCF-10A (non-cancerous) | Control | 54.1 ± 0.6 | - | - |

| 6 nM Elimusertib (96h) | 75.2 ± 0.3 | - | - | |

| 8 nM Elimusertib (96h) | 75.7 ± 0.3 | - | - |

Data from a study on triple-negative breast cancer cells.[6] Note: S and G2/M phase percentages were not explicitly provided in this particular dataset which focused on G0/G1 arrest.

Table 3: Effect of Elimusertib on Cell Cycle Distribution in Pediatric Solid Tumor Cell Lines

| Cell Line | Treatment (20 nM, 72h) | Change in S-phase Population | Change in G2/M Population |

| Multiple Pediatric Solid Tumor Cell Lines | Elimusertib | Reduction | Increase (in most cell lines) |

Qualitative summary from a study on pediatric solid tumor models.[4]

Experimental Protocols

This section provides an overview of the key methodologies used to evaluate the effects of Elimusertib on cell cycle checkpoints.

Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

This is a fundamental technique to assess the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Thus, cells in G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) can be distinguished.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with Elimusertib or vehicle control (e.g., DMSO) for the desired time.

-

Cell Harvest: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[7]

-

Staining:

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 20 µg/mL) and RNase A (e.g., 10 µg/mL to degrade RNA and prevent non-specific staining).[7]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite PI with a 488 nm laser and detect emission at approximately 617 nm.

-

Collect data for at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

-

S-Phase Progression Analysis by Bromodeoxyuridine (BrdU) Incorporation Assay

This method specifically measures the rate of DNA synthesis and the progression of cells through the S-phase.

Principle: BrdU is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase. Incorporated BrdU can be detected using a specific antibody, allowing for the quantification of cells actively replicating their DNA.

Protocol Outline:

-

Cell Culture and BrdU Labeling:

-

Incubate cells with BrdU (e.g., 20 µM) for a defined period (e.g., 2 hours) to label the S-phase population.[7]

-

Wash the cells to remove excess BrdU and then treat with Elimusertib or vehicle control.

-

-

Cell Harvest and Fixation: Harvest and fix the cells as described for PI staining.

-

DNA Denaturation: Treat the fixed cells with an acid solution (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.

-

Immunostaining:

-

Neutralize the acid and wash the cells.

-

Incubate the cells with a fluorescently labeled anti-BrdU antibody.

-

-

DNA Staining and Flow Cytometry:

-

Co-stain the cells with a DNA dye like PI or 7-AAD.

-

Analyze the cells by flow cytometry. The BrdU signal identifies cells that were in S-phase during the labeling period, while the DNA content stain allows for the resolution of different cell cycle phases.

-

Western Blotting for Checkpoint Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the ATR signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Protocol Outline:

-

Cell Lysis:

-

Treat cells with Elimusertib or vehicle control.

-

Lyse the cells in a suitable buffer, such as Radioimmunoprecipitation assay (RIPA) buffer, containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[5]

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against proteins of interest, such as:

-

Total ATR

-

Phospho-CHK1 (a direct downstream target of ATR)

-

Total CHK1

-

γ-H2AX (a marker of DNA double-strand breaks)

-

Cyclin B1

-

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Visualizing the Impact of Elimusertib

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: ATR signaling pathway and its inhibition by Elimusertib.

Caption: Experimental workflow for cell cycle analysis.

Caption: Logical flow of Elimusertib's cellular effects.

Conclusion

Elimusertib hydrochloride represents a targeted therapeutic strategy that exploits the reliance of cancer cells on the ATR-mediated DNA damage response. By inhibiting ATR, Elimusertib effectively disrupts critical cell cycle checkpoints, leading to an accumulation of unrepaired DNA damage and subsequent cell death through replication catastrophe. The preclinical data strongly support its mechanism of action and provide a rationale for its continued investigation in clinical trials, both as a monotherapy and in combination with other anticancer agents.[10][11] The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Elimusertib and other ATR inhibitors in the fight against cancer.

References

- 1. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elimusertib, a Novel ATR Inhibitor, Induces Anti-Tumor Effects through Replication Catastrophe in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-crt.org [e-crt.org]

- 8. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 10. Facebook [cancer.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Pharmacodynamics of Elimusertib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (formerly BAY-1895344) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[4][5] In response to DNA replication stress and certain types of DNA damage, ATR is activated and orchestrates a signaling cascade that leads to cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[6][7] Many cancers exhibit a heightened reliance on the ATR pathway for survival due to underlying genomic instability and increased replicative stress, making ATR an attractive therapeutic target.[8] This technical guide provides an in-depth overview of the pharmacodynamics of Elimusertib hydrochloride, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways.

Mechanism of Action: Inhibition of the ATR Signaling Pathway

Elimusertib selectively binds to and inhibits the kinase activity of ATR, thereby preventing the phosphorylation of its downstream substrates.[1] A key downstream effector of ATR is the checkpoint kinase 1 (CHK1).[9] By inhibiting ATR, Elimusertib prevents the phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[1][10] This disruption of the cell cycle forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and subsequent apoptotic cell death.[6]

Studies have shown that Elimusertib treatment leads to a decrease in the levels of phosphorylated CHK1 (p-Chk1), phosphorylated Cdc2 (p-Cdc2), and phosphorylated retinoblastoma protein (p-Rb).[1] Concurrently, an increase in markers of DNA double-strand breaks, such as phosphorylated histone H2AX (γH2AX), is observed, indicating an accumulation of unresolved DNA damage.[1]

Preclinical Activity

In Vitro Potency

Elimusertib has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar range, indicating high potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.08 ± 1.46 (72h) | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 6.26 ± 0.25 (96h) | [11] |

| Multiple Pediatric Solid Tumors | Various | 2.687 to 395.7 | [12] |

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

Preclinical studies using patient-derived xenograft (PDX) models of various pediatric solid tumors have demonstrated significant anti-tumor activity of Elimusertib as a monotherapy. In a study involving 32 PDX models, Elimusertib administered at 40 mg/kg twice daily on a 3-days-on/4-days-off schedule for 28 days resulted in a spectrum of responses.[2][3]

| Response Category | Number of PDX Models | Percentage of Total |

| Complete Response (CR) | 2 | 6.25% |

| Partial Response (PR) | 2 | 6.25% |

| Stable Disease (SD) | 14 | 43.75% |

| Progressive Disease (PD) | 14 | 43.75% |

These findings highlight the potent in vivo anti-tumor effects of Elimusertib in clinically relevant preclinical models.

Clinical Pharmacodynamics and Efficacy

Pharmacokinetics

In a Phase 1/2 clinical trial (NCT05071209) in pediatric patients with relapsed or refractory solid tumors, the pharmacokinetic profile of Elimusertib was characterized. Following oral administration, Elimusertib is readily absorbed.

| Pharmacokinetic Parameter | Value (Mean ± SD) |

| Tmax (Time to maximum concentration) | 1.6 ± 0.5 hours |

| Cmax (Maximum plasma concentration) | 1532 ± 385 ng/mL |

| AUC0-8h (Area under the curve from 0 to 8 hours) | 5863 ± 1841 h*ng/mL |

| t1/2 (Half-life) | 3.6 ± 0.9 hours |

Clinical Efficacy

The Phase Ib expansion trial (NCT03188965) evaluated the safety and efficacy of Elimusertib in patients with advanced solid tumors harboring DNA damage response (DDR) defects.[13] A total of 143 patients were enrolled across different cohorts, including gynecologic, colorectal, breast, and prostate cancers, as well as a tumor-agnostic cohort with ATM protein loss.[13]

The study demonstrated promising clinical activity. Clinical benefit, defined as disease control for at least 16 weeks, was achieved in approximately 35% of patients. Durable objective responses were observed across various cancer types.

| Tumor Type | Clinical Benefit (Durable, >6 months) |

| Advanced Ovarian Cancer | 27.8% |

| Tumors with ATM loss | 26.5% |

In patients with ATM loss, the best overall response included partial responses in 8.9% of patients and stable disease in approximately 56% of patients. These results underscore the potential of Elimusertib as a therapeutic option for patients with tumors characterized by specific DDR deficiencies.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Drug Treatment: The following day, treat the cells with a serial dilution of Elimusertib hydrochloride and a vehicle control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 72 or 96 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.

Detailed Steps:

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Drug Treatment: Allow the cells to attach overnight, then treat with various concentrations of Elimusertib for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days, or until visible colonies are formed.

-

Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with 100% methanol for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 15-30 minutes.

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Detailed Steps:

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with Elimusertib or vehicle for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Detailed Steps:

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

DNA Unwinding and Electrophoresis: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments from the intact DNA. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Conclusion

Elimusertib hydrochloride is a promising targeted therapy that effectively inhibits the ATR kinase, a central player in the DNA damage response. Its potent anti-tumor activity has been demonstrated in a wide range of preclinical models, and it has shown encouraging clinical efficacy in patients with advanced solid tumors harboring DDR defects. The pharmacodynamic profile of Elimusertib, characterized by the inhibition of the ATR-CHK1 signaling axis, cell cycle disruption, and induction of apoptosis in cancer cells, provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacodynamics of Elimusertib and other ATR inhibitors.

References

- 1. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. e-crt.org [e-crt.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ash.confex.com [ash.confex.com]

- 11. targetedonc.com [targetedonc.com]

- 12. AACR 2022: Expansion trial of ATR inhibitor shows encouraging clinical activity against DDR defects - ecancer [ecancer.org]

- 13. m.youtube.com [m.youtube.com]

Elimusertib Hydrochloride: A Technical Guide to its Apoptotic Induction in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Elimusertib (also known as BAY-1895344) is a potent, selective, and orally available inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2][3] By targeting ATR, Elimusertib disrupts the activation of DNA damage checkpoints, leading to the accumulation of DNA damage and replication stress, particularly in cancer cells with existing DDR deficiencies.[1][4][5] This ultimately triggers programmed cell death, or apoptosis, making Elimusertib a promising therapeutic agent in oncology.[1] This technical guide provides an in-depth analysis of Elimusertib's mechanism of action, focusing on the signaling pathways it modulates to induce apoptosis. It includes a compilation of quantitative data from preclinical studies and detailed experimental protocols for key assays used to evaluate its apoptotic effects.

Mechanism of Action: ATR Inhibition and Apoptotic Induction

The integrity of the genome is maintained by the DNA Damage Response (DDR), a complex signaling network.[2][5] The ATR kinase is a central component of this network, activated by single-stranded DNA breaks and replication stress.[5] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[6][7]

Elimusertib selectively binds to and inhibits the kinase activity of ATR.[1] This inhibition prevents ATR-mediated signaling, disrupting DNA damage repair and checkpoint activation.[1] In cancer cells, which often have high levels of replication stress and may harbor other DDR defects (like ATM loss), the inhibition of ATR proves synthetically lethal.[4] The inability to repair accumulating DNA damage leads to a state known as "replication catastrophe," characterized by extensive DNA fragmentation, which ultimately triggers the intrinsic apoptotic pathway.[8][9][10]

Signaling Pathway for Elimusertib-Induced Apoptosis

The primary mechanism of Elimusertib-induced apoptosis involves the suppression of the ATR/Chk1 signaling axis.[6][11] This disruption leads to downstream events including the accumulation of DNA double-strand breaks (evidenced by increased γH2AX) and the activation of the caspase cascade.[6][12] Studies have shown that Elimusertib treatment results in the activation of initiator caspase-9 and executioner caspases like caspase-3 and caspase-7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][8][11]

Quantitative Data on Apoptotic Effects

The efficacy of Elimusertib in inducing apoptosis has been quantified across various cancer cell lines. The data highlights its potent anti-proliferative and pro-apoptotic activity.

Table 1: Anti-proliferative Activity of Elimusertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| HT-29 | Colon Cancer | 9 - 490 (range across panel) | [13] |

| A2780 | Ovarian Cancer | 9 - 490 (range across panel) | [13] |

| GRANTA-519 | Mantle Cell Lymphoma | 9 - 490 (range across panel) | [13] |

| General Panel | Broad Spectrum | Median IC50: 78 | [3] |

Note: The IC50 values represent the concentration of Elimusertib required to inhibit cell proliferation by 50% after 72 to 96 hours of exposure.[3][13]

Table 2: Elimusertib-Induced Apoptosis in MDA-MB-231 Cells

This table summarizes the dose- and time-dependent increase in apoptosis in MDA-MB-231 triple-negative breast cancer cells, as measured by Annexin V staining.[11]

| Treatment Group | Duration (hours) | Total Apoptotic Cells (%) |

| Control (Untreated) | 72 | Baseline |

| 6 nM Elimusertib | 72 | 25.1 ± 2.2 |

| 8 nM Elimusertib | 72 | 28.1 ± 2.2 |

| Control (Untreated) | 96 | Baseline |

| 6 nM Elimusertib | 96 | 40.9 ± 1.7 |

| 8 nM Elimusertib | 96 | 61.7 ± 1.2 |

Data presented as mean ± standard deviation.[11]

Table 3: Elimusertib-Induced Apoptosis in Pediatric Solid Tumor Cell Lines

Quantification of DNA fragmentation using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay in pediatric solid tumor cell lines after 72 hours of treatment with 20 nmol/L Elimusertib.[14]

| Cell Line | Cancer Type | Fold Change in TUNEL Signal |

| TC-32 | Ewing Sarcoma | ~2.5 |

| A-204 | Rhabdomyosarcoma | ~2.0 |

| RH-30 | Rhabdomyosarcoma | ~3.0 |

| NB-SD | Neuroblastoma | ~2.5 |

| CHLA-255 | Neuroblastoma | ~4.0 |

| SK-N-BE(2) | Neuroblastoma | ~3.5 |

Values are approximated from graphical data presented in the source study.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess Elimusertib-induced apoptosis.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This is a common flow cytometry-based method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Materials and Reagents:

-

Cancer cell line of interest (e.g., MDA-MB-231).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Elimusertib (stock solution in DMSO).

-

Phosphate-Buffered Saline (PBS), cold.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

-

Sterile microcentrifuge tubes and flow cytometry tubes.

-

Flow cytometer.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of Elimusertib (e.g., 6 nM, 8 nM) and a vehicle control (DMSO) for the desired duration (e.g., 72, 96 hours).[11]

-

Cell Harvesting: a. For adherent cells, collect the culture medium (which contains floating apoptotic cells).[16] b. Wash the adherent cells with PBS, then detach them using a gentle dissociation agent like trypsin.[15] c. Combine the detached cells with the collected supernatant from step 2a. For suspension cells, simply transfer them to a tube.[16] d. Centrifuge the cell suspension (e.g., 300-600 x g for 5 minutes) and discard the supernatant.[15][17]

-

Staining: a. Wash the cells twice with cold PBS. b. Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17] f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour.[11] c. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates. d. Collect a minimum of 10,000 events per sample. e. Analyze the data using quadrant analysis:

- Lower-Left (Annexin V- / PI-): Live cells.

- Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

- Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

- Upper-Left (Annexin V- / PI+): Necrotic cells.[11]

Western Blot Analysis for Apoptotic Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a sample. Following Elimusertib treatment, changes in the expression levels of key apoptotic and DDR proteins can be assessed.

Protocol Outline:

-

Protein Extraction: Treat cells with Elimusertib as described previously. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate denatured protein samples by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Key antibodies for this pathway include:

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-linked secondary antibody.[8]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Conclusion

Elimusertib hydrochloride is a potent ATR inhibitor that effectively induces apoptosis in a range of cancer cell models.[6][13] Its mechanism of action is centered on the disruption of the ATR/Chk1 signaling pathway, which leads to an accumulation of unrepaired DNA damage, replication catastrophe, and subsequent activation of the intrinsic apoptotic cascade.[6][8][9] The quantitative data clearly demonstrates a dose- and time-dependent increase in apoptotic cell death following treatment. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate and characterize the pro-apoptotic effects of Elimusertib and other ATR inhibitors in the context of cancer drug development.

References

- 1. Facebook [cancer.gov]

- 2. The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage-Inducing or Repair-Compromising Therapies in Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel ATR Inhibitor BAY 1895344: Potency, Selectivity, and Therapeutic Potential in Preclinical Tumor Models [synapse.patsnap.com]

- 6. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. e-crt.org [e-crt.org]

- 9. Elimusertib, a Novel ATR Inhibitor, Induces Anti-Tumor Effects through Replication Catastrophe in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Elimusertib Hydrochloride: A Deep Dive into its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib hydrochloride (formerly BAY-1895344) is a potent and highly selective, orally available small-molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[4] By targeting ATR, Elimusertib disrupts DNA damage repair and checkpoint activation, leading to synthetic lethality in tumors with specific DDR defects and high levels of replication stress. This technical guide provides an in-depth analysis of the molecular targets of Elimusertib, its mechanism of action, and the experimental methodologies used to elucidate its function.

Primary Molecular Target: ATR Kinase

The principal molecular target of Elimusertib is the serine/threonine-protein kinase ATR.[3] ATR plays a pivotal role in response to single-stranded DNA (ssDNA) breaks and replication stress, which are common features of cancer cells due to rapid proliferation and oncogene-induced DNA damage.[5][6] Elimusertib binds to and inhibits the kinase activity of ATR, thereby preventing the downstream signaling that leads to cell cycle arrest and DNA repair.[3][7]

Potency and Selectivity

Elimusertib is a highly potent inhibitor of ATR, with an IC50 value of 7 nM in cell-free assays.[2][8][9][10] Its efficacy is further demonstrated by its potent suppression of hydroxyurea-induced H2AX phosphorylation, a downstream marker of ATR activity, with an IC50 of 36 nM.[10][11] Crucially, Elimusertib exhibits remarkable selectivity for ATR over other related kinases in the PI3K-like kinase (PIKK) family, a critical feature for minimizing off-target effects.

Table 1: In Vitro Inhibitory Activity of Elimusertib Against Key PIKK Family Kinases

| Target Kinase | IC50 (nM) | Selectivity (fold vs. ATR) |

| ATR | 7 | - |

| DNA-PK | 332 | ~47 |

| ATM | 1420 | ~203 |

| PI3K | 3270 | ~467 |

| mTOR | 427 | ~61 |

Data compiled from multiple sources.[10][11]

Antiproliferative Activity

The potent inhibition of ATR translates to significant antiproliferative activity across a broad spectrum of human tumor cell lines, with a median IC50 of 78 nM.[2][10][11] The sensitivity to Elimusertib is particularly pronounced in cancer cells with underlying deficiencies in other DNA damage repair pathways, such as mutations in the ATM gene.[5][12] For instance, ATM-deficient colorectal cancer cells and B-cell lymphoma cell lines show high sensitivity to Elimusertib.[10][11]

Table 2: Antiproliferative Activity of Elimusertib in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SU-DHL-8 | B-cell lymphoma (ATM-mutated) | 9 |

| LoVo | Colorectal cancer | 71 |

| HT-29 | Colorectal cancer | 160 |

Data compiled from multiple sources.[10][11]

Mechanism of Action: Induction of Replication Catastrophe

Elimusertib's antitumor effect is primarily driven by its ability to induce "replication catastrophe" in cancer cells.[5][6] Cancer cells often exhibit high levels of replication stress due to uncontrolled proliferation. To survive this, they become highly dependent on the ATR-mediated S-phase and G2/M checkpoints to pause the cell cycle and repair DNA damage.

By inhibiting ATR, Elimusertib abrogates these critical checkpoints.[7] This forces cells with damaged DNA to proceed through the cell cycle, leading to the accumulation of extensive genomic instability and ultimately, apoptotic cell death.[5] This mechanism is particularly effective in tumors that have lost the function of other DDR proteins like ATM, a concept known as synthetic lethality.

Below is a diagram illustrating the central role of ATR in the DNA damage response and the impact of Elimusertib.

Experimental Protocols for Target Validation

The molecular targets and mechanism of action of Elimusertib have been characterized through a variety of in vitro and in vivo experimental techniques.

Key In Vitro Assays

-

Kinase Activity Assays: Homogeneous Time Resolved Fluorescence (HTRF)-based assays are used to measure the direct inhibitory effect of Elimusertib on the kinase activity of purified recombinant ATR protein.[11] This method provides the IC50 values for the primary target and is used to assess selectivity against a panel of other kinases.

-

Western Blotting: This technique is used to measure the phosphorylation status of downstream targets of ATR, such as CHK1 and H2AX. Inhibition of ATR activity by Elimusertib leads to a measurable decrease in the phosphorylation of these proteins, confirming target engagement within the cell.

-

Cell Viability and Proliferation Assays: Assays such as MTT, CellTiter-Glo, and crystal violet staining are employed to determine the antiproliferative effects of Elimusertib on various cancer cell lines.[2] These assays generate the IC50 values for cell growth inhibition.

-

Colony Formation Assays: This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with Elimusertib, providing insight into its cytostatic or cytotoxic effects.

-

Flow Cytometry: Used to analyze the cell cycle distribution of a cell population.[5] Treatment with Elimusertib results in a characteristic delay in S-phase progression and an increase in the sub-G1 population, which is indicative of apoptosis.[5]

-

BrdU and Comet Assays: Bromodeoxyuridine (BrdU) incorporation assays are used to measure the rate of DNA replication and S-phase progression.[5] Alkaline and neutral comet assays are used to directly visualize single- and double-stranded DNA breaks, respectively, providing direct evidence of DNA damage.[5][6]

The following diagram outlines a typical workflow for evaluating a targeted inhibitor like Elimusertib.

In Vivo Models

The antitumor activity of Elimusertib has been confirmed in various preclinical in vivo models.[13][14] Studies using patient-derived xenograft (PDX) models of pediatric solid tumors have demonstrated significant antitumor effects, with Elimusertib showing stronger efficacy than some standard-of-care chemotherapies in certain cancer types like alveolar rhabdomyosarcoma.[1][13][15] These in vivo studies are crucial for evaluating the therapeutic potential, determining optimal dosing schedules, and identifying potential biomarkers of response.[13][15]

Conclusion

Elimusertib hydrochloride is a potent and selective ATR inhibitor that represents a promising therapeutic strategy for cancers with inherent DNA damage response deficiencies. Its primary molecular target is ATR kinase, and its mechanism of action involves the disruption of cell cycle checkpoints, leading to replication catastrophe and apoptosis in vulnerable cancer cells. A robust set of preclinical experiments has validated its target and mechanism, paving the way for its ongoing evaluation in clinical trials for various solid tumors and lymphomas.[1][16][17] The continued investigation of Elimusertib, both as a monotherapy and in combination with other agents, holds significant potential for advancing cancer treatment.[7][18][19]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. Novel ATR Inhibitor BAY 1895344: Potency, Selectivity, and Therapeutic Potential in Preclinical Tumor Models [synapse.patsnap.com]

- 5. e-crt.org [e-crt.org]

- 6. Elimusertib, a Novel ATR Inhibitor, Induces Anti-Tumor Effects through Replication Catastrophe in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Elimusertib (BAY1895344) | ATR inhibitor | CAS 1876467-74-1 freebase | Buy BAY-1895344 from Supplier InvivoChem [invivochem.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Advanced solid tumors | Study 19741 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 19. Phase I trial of ATR inhibitor elimusertib with FOLFIRI in advanced or metastatic gastrointestinal malignancies (ETCTN 10406) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Elimusertib Hydrochloride: In Vitro Application Notes and Protocols

For Research Use Only.

Introduction